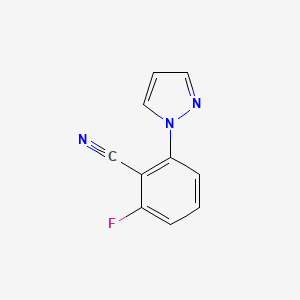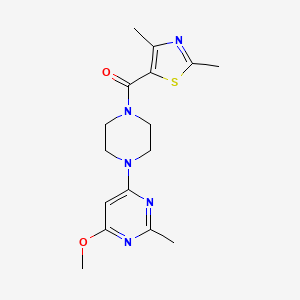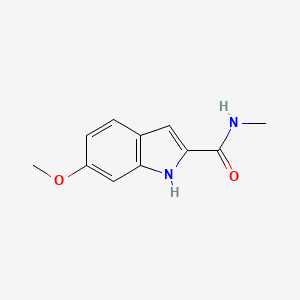
6-Methoxy-N-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-N-methyl-1H-indole-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
N-Methylation: The N-methylation of the indole nitrogen is carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxamide group, converting it into amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
6-Methoxy-N-methyl-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions due to its structural similarity to natural indole compounds.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors and enzymes involved in cell signaling and metabolic pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, apoptosis, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
6-Methoxy-1H-indole-2-carboxamide: Lacks the N-methyl group, resulting in different chemical and biological properties.
N-Methyl-1H-indole-2-carboxamide:
1H-Indole-2-carboxamide: The parent compound without any substitutions, serving as a reference for comparing the effects of methoxy and methyl groups.
Uniqueness: 6-Methoxy-N-methyl-1H-indole-2-carboxamide stands out due to the combined presence of methoxy and methyl groups, which enhance its chemical stability, reactivity, and potential for diverse applications in scientific research.
Properties
IUPAC Name |
6-methoxy-N-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12-11(14)10-5-7-3-4-8(15-2)6-9(7)13-10/h3-6,13H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJZIKHLLUOPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
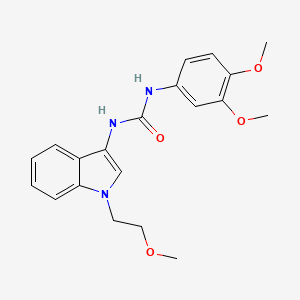
![2,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-3-carboxamide](/img/structure/B2735867.png)
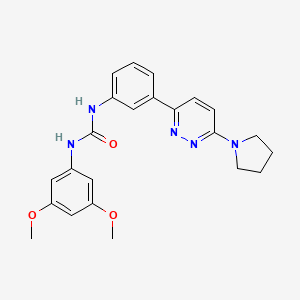
![2-({1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2735870.png)

![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2735872.png)
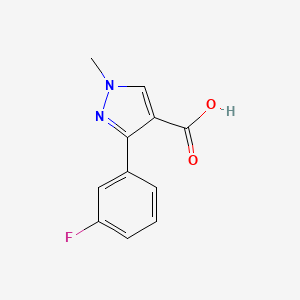
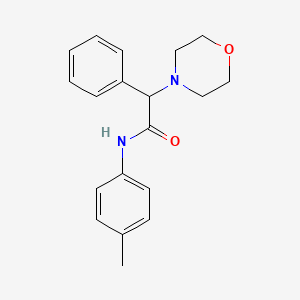
![N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2735875.png)
![1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2735876.png)
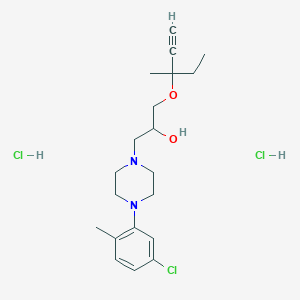
![8-ethyl-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2735879.png)
